Product packaging for WAY 163909(Cat. No.:)

WAY 163909

Cat. No.: B1249920
M. Wt: 214.31 g/mol
InChI Key: XOSKJKGKWRIMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Serotonin (B10506) 5-HT2C Receptor in Neurobiology and Preclinical Pharmacology

The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key player in the central nervous system, binding the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). wikipedia.org Encoded by the HTR2C gene on the X chromosome, this receptor is widely distributed throughout the mammalian brain, with notable expression in the prefrontal cortex, nucleus accumbens, hippocampus, amygdala, hypothalamus, and the substantia nigra. wikipedia.orgpsu.edu Activation of the 5-HT2C receptor by serotonin is coupled to Gq/G11 proteins, leading to excitatory neurotransmission. wikipedia.org This activation triggers a cascade of intracellular events that influence neuronal excitability and neurotransmitter release. patsnap.com

A primary function of the 5-HT2C receptor is the modulation of other neurotransmitter systems, most notably the inhibition of dopamine (B1211576) and norepinephrine (B1679862) release in specific brain regions. wikipedia.org This regulatory role makes the 5-HT2C receptor a significant modulator of mood, anxiety, feeding behavior, and reproductive behavior. wikipedia.org Its influence extends to the mesolimbic dopamine pathway, a critical circuit in reward and motivation. nih.gov By activating GABAergic interneurons, 5-HT2C receptors can indirectly inhibit dopaminergic neurons, thereby decreasing dopamine levels in areas like the nucleus accumbens. nih.gov This mechanism is believed to underlie its role in modulating the effects of rewarding stimuli, including food and drugs of abuse. psu.edu

In preclinical pharmacology, the 5-HT2C receptor is a major target for drug discovery due to its implication in a wide array of physiological and pathological processes. nih.gov Research has linked 5-HT2C receptor function to obesity, psychiatric disorders like schizophrenia and depression, substance use disorders, and impulse control disorders. nih.govnih.gov For instance, activation of these receptors has been shown to reduce food intake in various animal models, highlighting its potential in developing anti-obesity therapeutics. nih.govfrontiersin.org Furthermore, the receptor's ability to modulate dopamine release makes it a target for treatments aimed at mitigating the rewarding effects of addictive substances. nih.govnih.gov The receptor is also a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, implicating it in anxiety and depression. wikipedia.org

Rationale for Selective 5-HT2C Receptor Agonist Development in Academic Research

The development of selective 5-HT2C receptor agonists is driven by the therapeutic promise of modulating this specific receptor while avoiding the effects of activating closely related serotonin receptor subtypes. researchgate.net The 5-HT2 receptor subfamily includes the 5-HT2A, 5-HT2B, and 5-HT2C receptors, all of which share a high degree of sequence homology, particularly at the orthosteric binding site for serotonin. nih.gov This similarity presents a significant challenge in drug development. nih.gov

Activation of the 5-HT2A and 5-HT2B receptors is associated with significant undesirable effects. researchgate.net Agonism at 5-HT2A receptors is linked to hallucinogenic effects, while activation of 5-HT2B receptors can lead to serious cardiovascular issues like pulmonary hypertension and valvular heart disease. nih.gov Historically, non-selective serotonin agonists, such as fenfluramine, were effective for weight loss but were withdrawn due to these cardiovascular risks attributed to 5-HT2B activation. tandfonline.com This has created a strong rationale for creating agonists that are highly selective for the 5-HT2C receptor to harness its therapeutic benefits—such as appetite suppression and modulation of reward pathways—without the associated risks of 5-HT2A and 5-HT2B agonism. researchgate.nettandfonline.com

In academic and preclinical research, selective 5-HT2C agonists are invaluable tools for dissecting the specific roles of this receptor in complex neurological circuits and behaviors. nih.gov By using a selective agonist, researchers can confidently attribute observed effects to the activation of the 5-HT2C receptor, thereby clarifying its function in conditions like addiction, binge eating, and psychiatric disorders. nih.govfrontiersin.org These compounds allow for the investigation of the receptor's downstream signaling pathways and its interactions with other neurotransmitter systems, such as the dopamine system, in a controlled manner. nih.gov The availability of selective agonists has been crucial in validating the 5-HT2C receptor as a therapeutic target and continues to drive research into its potential for treating a range of human diseases. nih.govfrontiersin.org

Overview of WAY 163909 as a Research Tool and Pharmacological Probe

WAY-163909 is a novel and highly selective agonist for the serotonin 5-HT2C receptor, which has established it as a critical pharmacological tool in preclinical research. nih.govpubcompare.ai Its utility stems from its potent and selective action at the human 5-HT2C receptor, allowing researchers to investigate the specific functions of this receptor system. nih.govresearchgate.net

In binding studies, WAY-163909 demonstrates a high affinity for the human 5-HT2C receptor, with a reported Ki value of approximately 10.5 nM. nih.govacs.org Its selectivity is a key feature; the binding affinities for the related 5-HT2A and 5-HT2B receptor subtypes are significantly lower, at 212 nM and 485 nM, respectively. nih.govacs.org This represents a roughly 20-fold and 46-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, respectively.

Receptor Binding Profile of WAY-163909

Receptor Subtype Binding Affinity (Ki, nM)
Human 5-HT2C 10.5 ± 1.1
Human 5-HT2A 212
Human 5-HT2B 485
Human D4 245
Human 5-HT7 343
Rat Cortical α1 665

Data sourced from references nih.govacs.org

Functionally, WAY-163909 acts as a potent agonist at the human 5-HT2C receptor. In cellular assays measuring the mobilization of intracellular calcium, it stimulated the receptor with an EC50 value of 8 nM and a maximum effect (Emax) that was 90% of that produced by serotonin itself. nih.govacs.org In contrast, it failed to produce significant calcium mobilization at the 5-HT2A receptor and acted only as a weak partial agonist at the 5-HT2B receptor (EC50 of 185 nM, Emax of 40%). nih.govacs.org The compound shows negligible affinity for other targets, including 5-HT1A, D2, and D3 receptors, and the serotonin transporter. nih.govacs.org

Functional Activity of WAY-163909

Receptor Subtype Functional Response Potency (EC50, nM) Efficacy (Emax)
Human 5-HT2C Agonist (Calcium Mobilization) 8 90% (relative to 5-HT)
Human 5-HT2A No significant activity >> 10,000 -
Human 5-HT2B Partial Agonist 185 40% (relative to 5-HT)

Data sourced from references nih.govacs.org

As a research probe, WAY-163909 has been instrumental in elucidating the role of 5-HT2C receptor activation in various preclinical models. For example, it has been shown to dose-dependently reduce food intake in normal and obese rats, an effect that is blocked by a 5-HT2C receptor antagonist, confirming the target's involvement. nih.govfrontiersin.org It has also been used to study the receptor's role in modulating the behavioral and neurochemical effects of stimulants like cocaine and methamphetamine, where it has been found to attenuate their abuse-related effects. nih.gov The high selectivity and potent agonist activity make WAY-163909 a reliable tool for exploring the therapeutic potential of targeting the 5-HT2C receptor system. nih.govpubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B1249920 WAY 163909

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene

InChI

InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2

InChI Key

XOSKJKGKWRIMGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N3CCNCC4=C3C2=CC=C4

Synonyms

1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta(b)(1,4)diazepino(6,7,1hj)indole
WAY 163909
WAY-163909
WAY163909

Origin of Product

United States

Pharmacological Characterization of Way 163909

Receptor Binding Profile and Selectivity

The selectivity of a compound for its target receptor over other receptors is a critical determinant of its pharmacological profile. WAY 163909 has been evaluated for its binding affinity at various serotonin (B10506) receptor subtypes and other ancillary receptors.

This compound demonstrates a high binding affinity for the human serotonin 5-HT2C receptor. researchgate.netnih.gov In studies using Chinese hamster ovary (CHO) cell membranes that express the human 5-HT2C receptor, this compound displaced the radioligand [¹²⁵I]2,5-dimethoxy-4-iodoamphetamine with a high affinity. acs.org The reported inhibition constant (Ki) for this compound at the human 5-HT2C receptor is consistently around 10.5 nM. researchgate.netacs.orgmedchemexpress.comnih.gov This high affinity underscores its potency at this specific receptor subtype.

To assess its selectivity, the binding affinity of this compound was also determined for the closely related 5-HT2A and 5-HT2B receptor subtypes. The compound exhibits significantly lower affinity for these receptors compared to the 5-HT2C receptor. The binding affinity (Ki) for the human 5-HT2A receptor is 212 nM, and for the human 5-HT2B receptor, it is 485 nM. researchgate.netacs.orgresearchgate.net

Based on these Ki values, the selectivity ratio of this compound for the 5-HT2C receptor over the 5-HT2A receptor is approximately 20-fold, and over the 5-HT2B receptor, it is approximately 46-fold. researchgate.netmdpi.com This indicates a pronounced preferential binding to the 5-HT2C receptor.

Further profiling revealed that this compound possesses weak affinity for several other receptor sites. It displayed a Ki of 245 nM for the human D4 dopamine (B1211576) receptor and 343 nM for the human 5-HT7 receptor. researchgate.netacs.orgresearchgate.net Its affinity for the alpha1-adrenergic binding site in rat cortical membranes was even lower, with a Ki of 665 nM. acs.orgresearchgate.netresearchgate.net Additionally, this compound showed negligible affinity (less than 50% inhibition at a concentration of 1 μM) for other sites, including the human 5-HT1A, D2, and D3 receptors, as well as the serotonin transporter. acs.orgresearchgate.net

Receptor Binding Affinity (Ki) of this compound
ReceptorBinding Affinity (Ki) in nMReference
5-HT2C10.5 researchgate.netacs.orgmedchemexpress.com
5-HT2A212 researchgate.netacs.orgresearchgate.net
5-HT2B485 researchgate.netacs.orgresearchgate.net
D4245 researchgate.netacs.orgresearchgate.net
5-HT7343 researchgate.netacs.orgresearchgate.net
alpha1-adrenergic665 acs.orgresearchgate.netresearchgate.net

Functional Agonist Activity at 5-HT2C Receptors

Beyond binding, the functional activity of this compound at the 5-HT2C receptor has been characterized through in vitro cellular assays.

This compound has been shown to be a potent agonist at the human 5-HT2C receptor. portico.org In functional studies using CHO cells that stably express the human 5-HT2C receptor, this compound stimulated the mobilization of intracellular calcium. acs.orgresearchgate.net This assay measures a key signaling pathway activated by 5-HT2C receptor stimulation. The compound demonstrated a potent effect with an EC50 value of 8 nM. acs.orgmedchemexpress.comresearchgate.netportico.orgnih.gov

In contrast, its functional activity at other 5-HT2 subtypes is markedly different. This compound failed to stimulate calcium mobilization in cells expressing the human 5-HT2A receptor, with an EC50 value significantly greater than 10,000 nM, indicating a lack of functional agonism at this subtype. nih.govacs.orgresearchgate.net

This compound is characterized as a high-efficacy, or full, agonist at the 5-HT2C receptor. researchgate.netnih.govfrontiersin.org In calcium mobilization assays, its maximum effect (Emax) was determined to be 90% relative to the response produced by serotonin, the endogenous ligand. acs.orgnih.govresearchgate.net

At the 5-HT2B receptor, this compound acts as a weak partial agonist. nih.govacs.orgresearchgate.net It stimulated calcium mobilization with an EC50 of 185 nM but produced a maximal response (Emax) of only 40% relative to serotonin. acs.orgresearchgate.net This partial agonist activity at the 5-HT2B receptor occurs at concentrations significantly higher than those required for full agonism at the 5-HT2C receptor. nih.gov

Functional Activity of this compound
ReceptorFunctional ActivityPotency (EC50) in nMEfficacy (Emax)Reference
5-HT2CFull Agonist890% (relative to 5-HT) acs.orgnih.govresearchgate.net
5-HT2ANo functional activity>10,000- acs.orgresearchgate.net
5-HT2BPartial Agonist18540% (relative to 5-HT) acs.orgresearchgate.net

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathways Mediated by 5-HT2C Receptor Activation

Activation of the 5-HT2C receptor by agonists like WAY-163909 triggers intracellular signaling cascades. The 5-HT2C receptor is a G protein-coupled receptor (GPCR). frontiersin.orgfrontiersin.org Upon agonist binding, it typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events represent key downstream signaling pathways initiated by 5-HT2C receptor activation. Research indicates that selective 5-HT2C receptor activation can increase GABAergic activity, particularly in the ventral tegmental area and prefrontal cortex, which are brain areas rich in 5-HT2C receptors located on GABAergic interneurons. nih.gov Activation of these interneurons leads to increased GABA release. nih.gov

Modulation of Neurotransmitter Systems in Preclinical Models

Preclinical studies using WAY-163909 have explored its effects on various neurotransmitter systems, primarily focusing on serotonin (B10506), dopamine (B1211576), and noradrenaline, due to the widespread innervation of these systems in brain regions involved in motor, cognitive, mood, and vegetative functions. researchgate.netnih.gov

Effects on Serotonin Metabolism and Levels

Studies investigating the impact of WAY-163909 on serotonin (5-HT) metabolism and tissue levels have yielded region-specific findings. Quantitative analysis of monoamine tissue contents across multiple rat brain regions showed that WAY-163909 poorly altered monoamine content quantitatively in many areas. frontiersin.orgfrontiersin.org However, it did induce changes in 5-HT concentrations in specific regions. For instance, WAY-163909 at a dose of 3 mg/kg increased 5-HT concentrations in the medial orbitofrontal cortex and the motor cortex M2, while a dose of 0.3 mg/kg decreased it in the dorsolateral orbitofrontal cortex. nih.gov Analysis of 5-HT turnover, indicated by the ratio of the metabolite 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, also revealed regional variations. WAY-163909 increased 5-HIAA tissue levels in the amygdala and decreased them in the dorsolateral orbitofrontal cortex. researchgate.netresearchgate.netnih.gov It also decreased 5-HT turnover in the infralimbic cortex. researchgate.netresearchgate.netnih.gov

Effects on Dopamine Metabolism and Levels

WAY-163909 has been shown to modulate dopamine (DA) metabolism and levels in preclinical models, particularly in brain regions associated with reward and motor control. Electrophysiological studies demonstrated that WAY-163909 selectively decreased the number of spontaneously active DA neurons in the ventral tegmental area (VTA) but not in the substantia nigra pars compacta (SNc). semanticscholar.org This selective effect in the VTA may contribute to the observed preferential reduction of DA levels in the nucleus accumbens. semanticscholar.org WAY-163909 was effective in attenuating cocaine- and methamphetamine-induced increases in dopamine in the nucleus accumbens in rhesus monkeys. nih.gov While a high dose of WAY-163909 did not affect baseline dopamine levels in the nucleus accumbens in these studies, it significantly reduced the stimulant-induced dopamine increases. nih.gov In rats, WAY-163909 enhanced levels of the dopamine metabolite homovanillic acid (HVA) in the medial orbitofrontal cortex and 3,4-dihydroxyphenylacetic acid (DOPAC) in the amygdala. researchgate.netresearchgate.netnih.gov It also increased DA turnover (DOPAC/DA ratio) in the medial orbitofrontal cortex and decreased it in the anterior insular cortex. researchgate.netresearchgate.netnih.gov Quantitative analysis showed that WAY-163909 enhanced DA concentrations in the central nucleus of the amygdala at 0.3 mg/kg and reduced it in the dorsal hypothalamus at 3 mg/kg. nih.gov

Table 1: Effects of WAY-163909 on Serotonin and Dopamine Metabolism in Rat Brain Regions

NeurotransmitterRegionEffect on Tissue Level (Quantitative)Effect on Turnover (Qualitative/Ratio)Dose (mg/kg)Source
SerotoninMedial Orbitofrontal CortexIncreasedNot specified3 nih.gov
SerotoninMotor Cortex M2IncreasedNot specified3 nih.gov
SerotoninDorsolateral Orbitofrontal CortexDecreasedDecreased 5-HIAA levels0.3 nih.govresearchgate.netnih.gov
SerotoninAmygdalaNot specifiedIncreased 5-HIAA levelsNot specified researchgate.netresearchgate.netnih.gov
SerotoninInfralimbic CortexNot specifiedDecreased 5-HT turnoverNot specified researchgate.netresearchgate.netnih.gov
DopamineCentral Nucleus of AmygdalaEnhancedIncreased DOPAC levels0.3 nih.govresearchgate.netresearchgate.netnih.gov
DopamineDorsal HypothalamusReducedNot specified3 nih.gov
DopamineMedial Orbitofrontal CortexNot specifiedEnhanced HVA levels, Increased DA turnoverNot specified researchgate.netresearchgate.netnih.gov
DopamineAnterior Insular CortexNot specifiedDecreased DA turnoverNot specified researchgate.netresearchgate.netnih.gov
DopamineNucleus AccumbensAttenuated stimulant-induced increaseNot specified0.1, 1.0 nih.govresearchgate.net
DopamineVTADecreased spontaneously active neuronsNot specifiedAcute & Chronic semanticscholar.org

Effects on Noradrenaline Metabolism and Levels

Research on the effects of WAY-163909 on noradrenaline (NA) metabolism and levels suggests a less pronounced quantitative impact compared to serotonin and dopamine. Studies examining monoamine tissue content in multiple rat brain regions found that WAY-163909 did not significantly alter the tissue concentration of noradrenaline in all tested regions. nih.govfrontiersin.org However, qualitative analysis of correlations between monoamine levels indicated that WAY-163909, similar to lorcaserin (B1675133), enhanced the number of correlations for NA content at certain doses. frontiersin.orgfrontiersin.org This suggests a potential modulatory role on noradrenergic system connectivity despite limited quantitative changes in tissue levels.

Neuroanatomical Specificity of Neurotransmitter Modulation

The modulation of neurotransmitter systems by WAY-163909 exhibits neuroanatomical specificity, consistent with the distribution of 5-HT2C receptors in the brain. The selective decrease in the activity of DA neurons in the VTA but not the SNc highlights a preferential action on the mesolimbic dopaminergic pathway over the nigrostriatal pathway. semanticscholar.org This differential effect is hypothesized to be due to variations in the activation of 5-HT2C receptors on GABAergic interneurons in these distinct brain areas or potentially differences in 5-HT2C receptor isoforms. semanticscholar.org Changes in serotonin and dopamine metabolism and levels have been observed in specific regions such as the amygdala, orbitofrontal cortex (dorsolateral and medial), infralimbic cortex, motor cortex M2, nucleus accumbens, and dorsal hypothalamus. nih.govresearchgate.netresearchgate.netnih.gov The central nucleus of the amygdala appears to be a particularly critical region where neurochemical changes of monoamines have been consistently observed with 5-HT2C agonists like WAY-163909 and lorcaserin, even at lower doses. frontiersin.org This underscores the significant role of 5-HT2C receptors in modulating amygdala activity. frontiersin.org

Role of Receptor-Protein Interactions (e.g., PTEN) in Modulating 5-HT2C Receptor Signaling

The function of the 5-HT2C receptor can be modulated by interactions with accessory proteins. One notable interaction is with the protein phosphatase and tensin homolog (PTEN). researchgate.netfrontiersin.orgfrontiersin.orgnih.gov This interaction occurs at the third intracellular loop of the 5-HT2C receptor. nih.gov PTEN is a dual phosphatase involved in various cellular pathways. nih.gov Disruption of the interaction between the 5-HT2C receptor and PTEN has been shown to enhance 5-HT2C receptor-mediated signaling in in vitro models and potentiate the effects of selective 5-HT2C receptor agonists in behavioral rodent studies. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov This suggests that the 5-HT2C receptor-PTEN interaction acts as a regulatory mechanism, and targeting this protein-protein interaction could represent a strategy to allosterically modulate 5-HT2C receptor activity and enhance its therapeutic potential. researchgate.netfrontiersin.orgnih.gov

Preclinical Research Applications and Therapeutic Potential

Exploration in Models of Psychiatric Conditions

The 5-HT2C receptor's role in modulating dopamine (B1211576) pathways has made it a target for investigating novel antipsychotic treatments. researchwithrowan.com WAY-163909 has been evaluated in several preclinical models predictive of antipsychotic activity.

WAY-163909 has demonstrated a profile similar to that of atypical antipsychotic drugs in various rodent models. It effectively reduces conditioned avoidance responding, a behavior used to screen for antipsychotic potential. This effect was blocked by a 5-HT2C receptor antagonist, confirming the mechanism of action. It also decreased climbing behavior induced by the dopamine agonist apomorphine (B128758) with minimal impact on stereotypy and without inducing catalepsy, a side effect associated with typical antipsychotics.

Furthermore, WAY-163909 was shown to reverse deficits in prepulse inhibition (PPI) of startle induced by drugs like MK-801 and DOI. Deficits in PPI are considered an animal model of sensorimotor gating impairments observed in schizophrenia. Co-administration of WAY-163909 with existing antipsychotics like haloperidol (B65202) or clozapine (B1669256) enhanced their potency in these models, suggesting a potential for dose-sparing and reducing side effects. researchgate.netresearchwithrowan.com

A key characteristic of atypical antipsychotics is their ability to selectively modulate dopamine neurotransmission in the mesolimbic pathway, which is associated with the positive symptoms of psychosis, while having minimal effect on the nigrostriatal pathway, which is involved in motor control. harvard.edu Preclinical studies have shown that WAY-163909 exhibits this desirable neurochemical profile.

In vivo microdialysis studies revealed that WAY-163909 selectively decreases extracellular dopamine levels in the nucleus accumbens, a key region of the mesolimbic pathway. nih.gov Crucially, it did not affect dopamine levels in the striatum, part of the nigrostriatal pathway. This selective effect on the mesolimbic dopamine system is consistent with the compound's antipsychotic-like activity and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics. researchwithrowan.com

A detailed neurochemical study analyzing dopamine metabolites further elucidated the effects of WAY-163909. The compound was found to increase dopamine turnover (as measured by the DOPAC/DA ratio) in the medial orbitofrontal cortex while decreasing it in the anterior insular cortex.

Antipsychotic-like Effects in Animal Models of Psychosis

Modulation of Behavioral Deficits in Pharmacologically Induced Psychosis Models

WAY-163909 has shown a profile similar to that of atypical antipsychotic drugs in several preclinical models of psychosis. These models utilize pharmacological agents to induce behavioral abnormalities in animals that are thought to mimic certain symptoms of schizophrenia in humans.

In studies involving the dopamine agonist apomorphine, which induces climbing behavior in mice, WAY-163909 demonstrated a significant reduction in this behavior. This effect is notable as it suggests an ability to modulate dopamine-mediated behaviors without inducing catalepsy, a common side effect of typical antipsychotics that is indicative of motor impairment. nih.gov Furthermore, WAY-163909 has been shown to reverse the disruptive effects of N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 (dizocilpine), and the 5-HT2A/2C agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) on prepulse inhibition (PPI) of the startle reflex. nih.gov PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of WAY-163909 to restore normal PPI in these models further supports its potential antipsychotic-like activity. nih.gov

The compound also effectively reduces the hyperlocomotor activity induced by phencyclidine (PCP), another NMDA receptor antagonist that produces a behavioral state in rodents resembling aspects of psychosis. nih.gov In conditioned avoidance responding (CAR) paradigms, a well-established screening model for antipsychotic drugs, WAY-163909 has been found to dose-dependently reduce avoidance responding. nih.gov This effect indicates a potential to ameliorate the negative symptoms and cognitive deficits associated with schizophrenia. The antipsychotic-like effects of WAY-163909 in the CAR model were blocked by the 5-HT2B/2C receptor antagonist SB 206553. nih.gov

Psychosis Model Inducing Agent Key Finding with WAY-163909
Climbing BehaviorApomorphineDecreased climbing without significant catalepsy. nih.gov
Prepulse Inhibition (PPI) DisruptionMK-801, DOIReversed the disruption of sensorimotor gating. nih.gov
HyperlocomotionPhencyclidine (PCP)Potently reduced locomotor activity. nih.gov
Conditioned Avoidance Responding (CAR)N/AReduced avoidance responding. nih.gov

Antidepressant-like Effects in Animal Models of Depression

Research has also pointed towards the potential of WAY-163909 as a rapidly acting antidepressant. In the forced swim test (FST) in rats, a widely used model to screen for antidepressant efficacy, WAY-163909 was found to decrease immobility time. nih.gov This effect, which is indicative of an antidepressant-like response, was reversed by the 5-HT2C/2B receptor antagonist SB 206553 and the selective 5-HT2C receptor antagonist SB 242084, confirming the role of the 5-HT2C receptor in mediating this effect. nih.gov The profile of WAY-163909 in the FST, characterized by decreased immobility and increased swimming, is comparable to that of selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov

Depression Model Animal Species Key Finding with WAY-163909
Forced Swim Test (FST)RatDecreased immobility time, suggesting an antidepressant-like effect. nih.gov
Olfactory Bulbectomy (BULB)RatReduced hyperactivity associated with the model. nih.gov
Resident-Intruder ParadigmRodentDecreased aggression at low doses. nih.gov

Anxiolytic Potential in Preclinical Paradigms

The anxiolytic potential of WAY-163909 has been investigated in preclinical models that assess anxiety-like behaviors. In the schedule-induced polydipsia (SIP) model, which is considered a model of obsessive-compulsive disorder and anxiety, acute administration of WAY-163909 was found to decrease adjunctive drinking. nih.gov This suggests a potential for the compound to modulate compulsive behaviors that may be driven by anxiety.

Research in Substance Use Disorders

The role of the serotonin system, and specifically the 5-HT2C receptor, in the neurobiology of substance use disorders has been a significant area of investigation. WAY-163909 has been studied for its potential to modulate the rewarding and reinforcing effects of stimulants.

Attenuation of Stimulant-Induced Neurochemical and Behavioral Effects

Preclinical studies have demonstrated that WAY-163909 can dose-dependently attenuate the self-administration of cocaine and methamphetamine in rhesus monkeys. nih.govnih.gov This reduction in drug-taking behavior is a crucial indicator of a potential therapeutic agent for substance use disorders.

Furthermore, in vivo microdialysis studies in the nucleus accumbens, a key brain region in the reward pathway, have shown that WAY-163909 can dose-dependently attenuate the increase in dopamine levels induced by both cocaine and methamphetamine. nih.govnih.gov By modulating the neurochemical response to stimulants, WAY-163909 appears to dampen their rewarding effects at a fundamental level.

Reduction of Drug-Seeking Behavior and Reinforcement

Beyond reducing the immediate rewarding effects of stimulants, WAY-163909 has also shown efficacy in reducing drug-seeking behavior. In reinstatement models, where drug-seeking is triggered by cues or a small priming dose of the drug after a period of abstinence, pretreatment with WAY-163909 was found to attenuate the reinstatement of behavior previously maintained by cocaine or methamphetamine delivery. nih.govnih.gov This suggests that WAY-163909 may have the potential to reduce relapse rates in individuals with stimulant use disorder. The inhibitory effects of WAY-163909 on cocaine-taking have been shown to be reversed by the selective 5-HT2C receptor antagonist SB 242084. researchgate.net

Substance Use Disorder Model Stimulant Key Finding with WAY-163909
Self-AdministrationCocaine, MethamphetamineDose-dependently attenuated drug self-administration. nih.govnih.gov
Neurochemical Response (Microdialysis)Cocaine, MethamphetamineAttenuated the increase in nucleus accumbens dopamine. nih.govnih.gov
Reinstatement of Drug-SeekingCocaine, MethamphetamineAttenuated drug-induced reinstatement of extinguished behavior. nih.govnih.gov

Cognitive and Behavioral Modulation

Emerging research suggests that WAY-163909 may also have a role in modulating cognitive and behavioral processes, particularly impulsivity. Increased impulsivity is a feature of several neuropsychiatric conditions. In the 5-choice serial reaction time test (5-CSRTT), a task designed to assess attention and impulsivity in rodents, WAY-163909 has been shown to selectively and dose-dependently decrease impulsivity. researchgate.net This finding indicates that agonism of the 5-HT2C receptor could be a viable strategy for managing conditions characterized by pathological impulsivity. researchgate.net

Effects on Impulsivity and Attentional Processes

WAY-163909 has demonstrated a significant, dose-dependent reduction in impulsive behavior in animal models. A key study utilizing the 5-choice serial reaction time test (5-CSRTT) in rats, a paradigm designed to assess attention and impulsivity, found that WAY-163909 treatment selectively decreased premature responses, a measure of impulsivity, without significantly affecting other performance metrics such as accuracy or response speed. nih.govnih.govresearchwithrowan.comresearchgate.net

In this test, rats are trained to detect a brief visual stimulus presented in one of five locations to receive a reward. Manipulations of the inter-trial interval (ITI) and stimulus duration (SD) are used to challenge attentional and impulse control mechanisms. The administration of WAY-163909 was shown to attenuate the increase in premature responding typically observed with longer, variable ITIs, suggesting a specific effect on inhibitory control. nih.govnih.govresearchwithrowan.comresearchgate.net

Effects of WAY-163909 on Performance in the 5-Choice Serial Reaction Time Test
Performance MeasureEffect of WAY-163909Interpretation
Premature RespondingDose-dependent decreaseImproved impulse control
AccuracyNo significant changeNo impairment of attention
Correct Response LatencyNo significant changeNo effect on processing speed
OmissionsNo significant changeNo impairment of motivation or attention

Influence on Learning and Memory Paradigms

Preclinical evidence suggests that WAY-163909 can influence learning and memory, particularly in paradigms that model cognitive deficits associated with neuropsychiatric disorders. In conditioned avoidance responding (CAR) tasks, a measure of associative learning and memory, WAY-163909 has been shown to reduce avoidance responding in rats. nih.govnih.gov This effect indicates an interference with the acquisition or expression of the learned avoidance response.

Furthermore, when administered in combination with established antipsychotic drugs such as haloperidol or clozapine, WAY-163909 enhanced the suppression of conditioned avoidance responses. nih.govresearchgate.net This synergistic effect suggests that WAY-163909 may potentiate the effects of other psychoactive compounds on learning and memory processes relevant to psychotic disorders.

Effect of WAY-163909 on Conditioned Avoidance Responding
TreatmentEffect on Avoidance Responding
WAY-163909 (alone)Reduction
WAY-163909 + HaloperidolEnhanced Reduction
WAY-163909 + ClozapineEnhanced Reduction

Potential for Cognitive Enhancement

The potential of WAY-163909 for cognitive enhancement has been explored in animal models of cognitive dysfunction, particularly those relevant to schizophrenia. A key area of investigation has been its effect on prepulse inhibition (PPI) of the startle reflex, a measure of sensorimotor gating that is deficient in individuals with schizophrenia and other psychiatric disorders.

In studies using the NMDA receptor antagonist MK-801 to induce a state of cognitive and sensory gating deficits in rodents, WAY-163909 has been shown to reverse these impairments. nih.govnih.gov Specifically, WAY-163909 administration attenuated the MK-801-induced disruption of PPI, restoring it to levels observed in control animals. nih.govnih.gov This finding is significant as it suggests that WAY-163909 may have the ability to ameliorate certain cognitive deficits that are core features of schizophrenia.

Moreover, when combined with low doses of antipsychotics like haloperidol or clozapine that were ineffective on their own in reversing the MK-801-induced PPI deficit, the addition of WAY-163909 significantly attenuated the sensory gating deficit. nih.govresearchgate.net This potentiation of effect points towards a potential therapeutic strategy where WAY-163909 could be used as an adjunct to existing antipsychotic medications to improve cognitive outcomes.

Advanced Research Methodologies and Tool Development

In Vivo Neurochemical Techniques (e.g., Microdialysis, Postmortem Analysis)

In vivo neurochemical studies have been crucial in understanding the effects of WAY-163909 on neurotransmitter systems.

Microdialysis: This technique allows for the in-vivo sampling of extracellular fluid from specific brain regions in freely moving animals. Studies utilizing microdialysis have shown that WAY-163909 selectively modulates dopamine (B1211576) (DA) levels. For instance, administration of WAY-163909 has been found to decrease extracellular dopamine levels in the nucleus accumbens, a key region of the brain's reward system, without significantly affecting dopamine levels in the striatum. nih.govbioline.org.br In nonhuman primates, WAY-163909 has been shown to dose-dependently attenuate cocaine- or methamphetamine-induced dopamine overflow in the nucleus accumbens. nih.gov

Postmortem Analysis: Following systemic administration of WAY-163909, postmortem tissue analysis provides a snapshot of its effects on monoamine and metabolite concentrations across numerous brain regions. Research has indicated that WAY-163909 can induce changes in the levels of serotonin (B10506) and dopamine metabolites. For example, studies have reported that WAY-163909 increased 5-HIAA (a serotonin metabolite) levels in the amygdala and decreased them in the dorsolateral orbitofrontal cortex. researchgate.net It also enhanced levels of the dopamine metabolites HVA in the medial orbitofrontal cortex and DOPAC in the amygdala. researchgate.net While the compound did not cause widespread quantitative changes in monoamine content, it significantly altered the pattern of correlations of these neurochemicals between different brain regions. frontiersin.orgresearchgate.net This suggests that WAY-163909's influence may be more on the functional connectivity between brain areas rather than on global neurotransmitter levels. frontiersin.org

Brain RegionNeurochemical Change Observed with WAY-163909Research TechniqueCitation
Nucleus AccumbensDecreased extracellular dopamine levelsIn Vivo Microdialysis nih.govnih.gov
StriatumNo significant effect on extracellular dopamine levelsIn Vivo Microdialysis nih.govbioline.org.br
AmygdalaIncreased 5-HIAA and DOPAC levelsPostmortem Analysis researchgate.net
Dorsolateral Orbitofrontal CortexDecreased 5-HIAA levelsPostmortem Analysis researchgate.net
Medial Orbitofrontal CortexEnhanced HVA levelsPostmortem Analysis researchgate.net

Electrophysiological Approaches to Assess Neuronal Activity Modulation

Electrophysiological techniques have provided direct evidence of how WAY-163909 modulates the electrical activity of neurons. In vivo electrophysiological recordings have demonstrated that both acute and chronic administration of WAY-163909 decreases the number of spontaneously firing dopamine neurons in the ventral tegmental area (VTA). nih.gov This effect is selective, as no similar decrease was observed in the substantia nigra, another key dopamine-producing region. nih.gov This selective inhibition of VTA dopamine neurons is consistent with the compound's potential as an atypical antipsychotic. nih.govbioline.org.br Further studies have shown that the interaction between the 5-HT2C receptor and the dopaminergic system can modulate the neuronal activity of the subthalamic nucleus (STN), a critical component of the basal ganglia motor circuit. mdpi.com

Brain RegionEffect of WAY-163909 on Neuronal ActivityCitation
Ventral Tegmental Area (VTA)Decrease in the number of spontaneously firing dopamine neurons nih.gov
Substantia NigraNo significant change in the number of spontaneously firing dopamine neurons nih.gov
Subthalamic Nucleus (STN)Modulation of neuronal activity through interaction with the dopaminergic system mdpi.com

Development of Radiolabeled WAY-163909 for Imaging Studies (e.g., PET)

To visualize and quantify the distribution of 5-HT2C receptors in the living brain, researchers have developed a radiolabeled version of WAY-163909 for use in Positron Emission Tomography (PET) imaging. acs.orgnih.govnih.gov The compound was successfully radiolabeled with carbon-11 (B1219553) ([11C]WAY-163909) using a Pictet-Spengler cyclization reaction with [11C]formaldehyde. acs.orgnih.govnih.gov

In vivo PET imaging studies in both rats and baboons have been conducted to evaluate the pharmacokinetic properties of [11C]WAY-163909. acs.orgnih.gov These studies revealed that the radiotracer exhibits high penetration of the blood-brain barrier and rapid uptake into the brain. acs.orgnih.govnih.gov However, the imaging results also indicated high nonspecific binding, which was not altered by pre-administration of the unlabeled compound. acs.orgnih.govnih.gov This high nonspecific binding has limited its utility as a specific PET radioligand for quantifying 5-HT2C receptor density. frontiersin.org Despite this limitation, the development of [11C]WAY-163909 demonstrates a viable strategy for labeling similar compounds to study their pharmacokinetics in the central nervous system. acs.orgnih.gov

Synthetic Strategies for Analogs and Probes for Research Purposes

The development of analogs and probes based on the WAY-163909 scaffold is an active area of research aimed at creating tools to further investigate the function and pharmacology of the 5-HT2C receptor. acs.orgnih.gov Researchers have reported the synthesis of a series of WAY-163909 analogs designed to allow for the attachment of signaling molecules, immobilization agents, or other receptor ligands. acs.orgresearchgate.netpatsnap.com

Comparative Preclinical Pharmacology and Mechanistic Insights

Distinctions from Other 5-HT2C Receptor Agonists

WAY-163909 is a high-affinity, selective, and efficacious agonist at the 5-HT2C receptor. frontiersin.orgresearchgate.net Its pharmacological profile reveals key distinctions when compared to other 5-HT2C receptor agonists and compounds with similar therapeutic aims.

WAY-163909 demonstrates notable selectivity for the human 5-HT2C receptor, with a binding affinity (Ki) of 10.5 nM. acs.org Its affinity for the 5-HT2A and 5-HT2B receptor subtypes is considerably lower, at 212 nM and 485 nM, respectively. acs.org Functionally, it acts as a potent agonist at the 5-HT2C receptor with an EC50 value of 8 nM and high efficacy (90% relative to serotonin). acs.org It is considered one of the most selective agents identified to date, especially when compared to compounds like Ro 60-0175. researchgate.net Unlike some other agonists, WAY-163909 has been shown to lack functional activity at 5-HT2A receptors and exhibits only low intrinsic activity as a partial agonist at 5-HT2B receptors. researchgate.netnih.gov This high selectivity is crucial as activation of 5-HT2A or 5-HT2B receptors is associated with different and sometimes undesirable effects.

Preclinical behavioral studies further differentiate WAY-163909. Its profile in animal models of psychosis is often compared to that of atypical antipsychotics like clozapine (B1669256). nih.gov For instance, WAY-163909 reduces apomorphine-induced climbing in mice with minimal impact on stereotypy and does not induce significant catalepsy, a side effect associated with typical antipsychotics. nih.gov This contrasts with the profiles of other serotonergic agents and highlights its potential for antipsychotic-like efficacy with a reduced risk of extrapyramidal side effects. nih.govnih.gov While other 5-HT2C agonists like lorcaserin (B1675133) have been developed, primarily for obesity, they may exhibit different off-target effects at higher doses, including potential agonist activity at 5-HT2A and 5-HT1A receptors. researchgate.net

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Functional Activity (EC50, nM)
WAY-163909 10.5 acs.org212 acs.org485 acs.org8 acs.orgnih.gov
Vabicaserin ~3 nih.gov--8 nih.gov
Lorcaserin ----

Data for Lorcaserin and other comparators is not fully available in the provided search results.

Synergistic Effects with Established Pharmacological Agents

A key area of preclinical investigation has been the combination of WAY-163909 with existing therapeutic agents, particularly antipsychotics. Research demonstrates that co-administration can produce significant synergistic effects, enhancing therapeutic efficacy while potentially minimizing side effects. nih.gov

Studies have shown that combining WAY-163909 with either the typical antipsychotic haloperidol (B65202) or the atypical antipsychotic clozapine at doses that are ineffective on their own leads to a potentiation of antipsychotic-like activity. nih.gov In mouse models, this combination significantly enhanced the ability to block apomorphine-induced climbing behavior without increasing the propensity for catalepsy. nih.gov Similarly, in a rat conditioned avoidance model, combining WAY-163909 with either haloperidol or clozapine resulted in a greater than 70% reduction in avoidance responses, whereas the individual drugs at the same low doses only produced about a 10% reduction. nih.gov These behavioral effects were achieved without evidence of a pharmacokinetic interaction, suggesting a true pharmacodynamic synergy. nih.gov

Furthermore, the combination of WAY-163909 with these antipsychotics was effective in attenuating sensory gating deficits induced by MK-801, a model relevant to schizophrenia. nih.gov This supports the hypothesis that adding a 5-HT2C agonist to an existing antipsychotic regimen could allow for lower doses of the antipsychotic, thereby reducing its associated side-effect burden, such as extrapyramidal symptoms or weight gain. nih.gov

Synergistic effects have also been observed with other serotonergic agents. The combination of subthreshold doses of WAY-163909 and the selective 5-HT2A receptor antagonist M100907 has been shown to synergistically suppress the behavioral effects of cocaine in rodents and reduce motor impulsivity. nih.govresearchgate.net

CombinationAnimal ModelBehavioral Outcome
WAY-163909 + Haloperidol Mouse Apomorphine-Induced ClimbingSignificant leftward shift in potency (enhanced effect) nih.gov
WAY-163909 + Clozapine Mouse Apomorphine-Induced ClimbingSignificant leftward shift in potency (enhanced effect) nih.gov
WAY-163909 + Haloperidol Rat Conditioned Avoidance>70% reduction in avoidance (synergistic effect) nih.gov
WAY-163909 + Clozapine Rat Conditioned Avoidance>70% reduction in avoidance (synergistic effect) nih.gov
WAY-163909 + Antipsychotics Rat Prepulse Inhibition (MK-801 deficit)Significant attenuation of sensory gating deficit nih.gov
WAY-163909 + M100907 (5-HT2A antagonist) Rodent Cocaine ModelSynergistic suppression of behavioral effects nih.gov

Elucidation of Differential Mechanisms Underlying Distinct Behavioral Outcomes

The diverse behavioral effects of WAY-163909, from its antipsychotic-like actions to its impact on feeding and addiction, are rooted in its specific modulation of distinct neural circuits. frontiersin.orgnih.gov A primary mechanism is its ability to selectively decrease dopamine (B1211576) (DA) neurotransmission in the mesolimbic pathway while having little effect on the nigrostriatal pathway. nih.gov

Antipsychotic efficacy is linked to the modulation of the mesolimbic DA pathway. nih.gov In vivo microdialysis studies show that WAY-163909 selectively decreases extracellular dopamine levels in the nucleus accumbens without affecting levels in the striatum. nih.gov This is corroborated by electrophysiological recordings, which demonstrate a decrease in the number of spontaneously firing DA neurons in the ventral tegmental area (VTA), the origin of the mesolimbic pathway, but not in the substantia nigra, which is the source of the nigrostriatal pathway. nih.gov This selective action explains its antipsychotic-like profile without the motor side effects (like catalepsy) that arise from interference with the nigrostriatal system. nih.gov This effect is maintained with both acute and chronic administration. nih.gov

The compound's influence on addictive behaviors also stems from this mechanism. WAY-163909 has been shown to dose-dependently attenuate cocaine- and methamphetamine-induced increases in dopamine in the nucleus accumbens of rhesus monkeys. nih.gov This neurochemical suppression is linked to a reduction in drug self-administration and drug-seeking behavior. nih.gov

WAY-163909's effects on feeding and impulsivity are also mediated by 5-HT2C receptor activation. It reduces food intake and suppresses operant responding for high-fat food, suggesting it attenuates the reinforcing and motivational properties of palatable food. frontiersin.org Its ability to decrease impulsivity in the 5-choice serial reaction time test further points to its modulatory role in executive function circuits. researchgate.net These effects are blocked by selective 5-HT2C receptor antagonists, confirming the receptor-specific mechanism. frontiersin.orgnih.govemory.edu Neurochemical studies show that WAY-163909 alters dopamine and serotonin (B10506) (5-HT) turnover differently across various brain regions, including the amygdala and frontal cortices, which likely contributes to its wide range of behavioral effects. researchgate.net

Brain RegionEffect of WAY-163909Associated Behavioral Outcome
Nucleus Accumbens Selective decrease in extracellular dopamine nih.govnih.govAntipsychotic-like effects; Reduced drug reinforcement nih.govnih.gov
Striatum No significant effect on dopamine levels nih.govLow propensity for extrapyramidal side effects nih.gov
Ventral Tegmental Area (VTA) Decrease in spontaneously firing dopamine neurons nih.govAntipsychotic-like effects nih.gov
Substantia Nigra No significant effect on firing of dopamine neurons nih.govLow propensity for extrapyramidal side effects nih.gov
Amygdala Increased 5-HIAA and DOPAC levels researchgate.netModulation of emotional/affective states researchgate.net
Frontal Cortex Varied effects on dopamine and serotonin turnover researchgate.netModulation of executive function and impulsivity researchgate.netresearchgate.net

Future Directions in Preclinical Research on Way 163909

Unexplored Mechanistic Aspects and Signaling Pathways

While WAY-163909 is recognized as a potent and selective 5-HT2C receptor agonist, the full spectrum of its intracellular signaling effects remains to be elucidated. wikipedia.orgresearchgate.net The 5-HT2C receptor is known to couple to canonical Gq/11-phospholipase C signaling pathways; however, evidence suggests the involvement of non-canonical pathways as well. bham.ac.uksci-hub.se Future research should aim to dissect these alternative signaling cascades.

Key Research Questions:

Does WAY-163909 exhibit biased agonism, preferentially activating certain signaling pathways over others?

Beyond the canonical Gq/11 pathway, which other effectors, such as phospholipase A2, the ERK pathway, or β-arrestin-coupled cascades, are engaged by WAY-163909? bham.ac.uksci-hub.se

How does the signaling profile of WAY-163909 compare to other 5-HT2C agonists like lorcaserin (B1675133) or vabicaserin? researchgate.netfrontiersin.org

Investigating these questions will provide a more nuanced understanding of how WAY-163909 exerts its effects and could reveal novel targets for therapeutic intervention. For instance, agonists with a bias toward specific Gq signaling pathways might offer alternative antipsychotic medications. researchgate.net

Novel Preclinical Models for Expanding Therapeutic Applications

Preclinical research has already established the efficacy of WAY-163909 in models of psychosis, depression, and obesity. nih.govnih.govnih.gov However, the therapeutic potential of this compound may extend to other conditions. Future studies should employ novel and refined preclinical models to explore these possibilities.

Potential Areas for Investigation:

Binge Eating Disorder (BED): Recent studies have shown that WAY-163909 can suppress binge intake of high-fat food in animal models, suggesting its utility in treating BED. frontiersin.orgfrontiersin.org Further research could explore its effects on the reinforcing and motivational properties of palatable food. frontiersin.orgfrontiersin.org

Impulsivity and Compulsive Behaviors: WAY-163909 has been shown to decrease impulsivity in the 5-choice serial reaction time test. researchgate.netmedkoo.com This opens up avenues for investigating its efficacy in models of obsessive-compulsive disorder (OCD) and addiction, where impulsivity is a key feature. nih.govemory.edu

Cognitive Deficits in Schizophrenia: WAY-163909 has been shown to elevate acetylcholine (B1216132) levels in the medial prefrontal cortex, which is associated with procognitive activity. portico.org Evaluating its effects in models of cognitive impairment associated with schizophrenia could be a fruitful area of research.

The development of more sophisticated animal models that better replicate the complexities of human psychiatric disorders will be crucial for advancing the preclinical evaluation of WAY-163909.

Integration with Systems Neuroscience Approaches

To gain a comprehensive understanding of how WAY-163909 modulates brain function, it is essential to integrate molecular and behavioral findings with systems-level analyses. This involves examining the compound's effects on neural circuits and large-scale brain networks.

Methodological Approaches:

In Vivo Microdialysis and Electrophysiology: These techniques have already been used to demonstrate that WAY-163909 selectively decreases dopamine (B1211576) levels and the activity of dopamine neurons in the mesolimbic pathway, without significantly affecting the nigrostriatal pathway. nih.gov Future studies could expand this to other brain regions and neurotransmitter systems, such as serotonin (B10506) and noradrenaline. frontiersin.orgmdpi.com

Neuroimaging: Techniques like positron emission tomography (PET) can be used to investigate the in-vivo distribution and receptor occupancy of WAY-163909. acs.orgnih.gov While initial studies with radiolabeled WAY-163909 have shown high brain penetration, they also indicated significant non-specific binding. acs.orgnih.gov Further refinement of these imaging tools is needed.

Quantitative and Qualitative Neurochemical Studies: Analyzing the effects of WAY-163909 on the tissue content and metabolism of monoamines across various brain regions can reveal complex patterns of interaction and inform its mechanism of action. frontiersin.orgresearchgate.netmdpi.com For instance, studies have shown that WAY-163909 can alter the correlational patterns of monoamine metabolism between different brain areas. researchgate.netmdpi.com

By combining these approaches, researchers can build a more complete picture of how WAY-163909 influences brain-wide network dynamics to produce its therapeutic effects.

Potential for WAY-163909 as a Lead Compound for Novel Research Agents

The chemical scaffold of WAY-163909 provides a valuable starting point for the development of new research tools and potentially improved therapeutic agents. Structure-activity relationship (SAR) studies can identify which parts of the molecule are critical for its activity and selectivity, and which can be modified to attach other molecules. nih.govnih.govacs.org

Key Developments:

Probe Molecules: By attaching fluorescent dyes or other reporter molecules to WAY-163909, researchers can create probes to study the pharmacology, trafficking, and interactions of the 5-HT2C receptor. nih.govnih.govacs.org

Bivalent Ligands: Linking WAY-163909 to another ligand could create bivalent compounds that target receptor heteromers, such as 5-HT2A-5-HT2C receptor complexes, which are believed to play a role in neuropsychiatric disorders. nih.gov

Improved Agonists: SAR studies have already identified modifications to the WAY-163909 structure that can alter its potency and efficacy. nih.govacs.org For example, moving a methoxy (B1213986) group on the aromatic ring significantly changed the compound's potency. nih.govacs.org This knowledge can be used to design new agonists with optimized pharmacological profiles.

The synthesis of analogs of WAY-163909 has already demonstrated the feasibility of creating derivatives that maintain agonist activity while allowing for the attachment of tethers. researchgate.netnih.govnih.gov This opens up a wide range of possibilities for creating novel chemical tools to probe the function of the 5-HT2C receptor and for developing next-generation therapeutics.

Q & A

Q. What is the mechanism of action of WAY 163909 in modulating 5-HT2C receptor activity, and how does this influence experimental design in behavioral pharmacology studies?

this compound is a selective 5-HT2C receptor agonist with dose-dependent effects on locomotor activity and reward-related behaviors. Its mechanism involves suppressing dopamine release in mesolimbic pathways, which informs experimental designs requiring precise dose calibration (e.g., 0.3–10 mg/kg subcutaneous administration) and control for motor confounds . Researchers should incorporate receptor-binding assays and locomotor baselines to distinguish pharmacological effects from motor impairment.

Q. What behavioral paradigms are most effective for assessing this compound’s effects on reward-related behaviors?

Operant conditioning tasks, such as cocaine or sucrose self-administration in rodents, are standard. For example, in sucrose reinforcement studies, mice are trained to press levers for 45 mg pellets, followed by extinction and reinstatement phases to measure cue-induced relapse. This design isolates this compound’s effects on reward-seeking versus motor function .

Q. How do receptor selectivity profiles of this compound impact its use in serotonin-dopamine interaction studies?

this compound’s high selectivity for 5-HT2C over 5-HT2A/2B receptors minimizes off-target effects. Researchers should validate receptor specificity using antagonists (e.g., SB 242084) in control groups and employ microdialysis to measure dopamine levels in brain regions like the nucleus accumbens .

Advanced Research Questions

Q. How can researchers optimize dose selection for this compound to balance efficacy and off-target effects in preclinical studies?

Dose-ranging studies with rigorous pharmacokinetic profiling are critical. Evidence shows locomotor suppression occurs at ≥1 mg/kg, while therapeutic effects (e.g., reduced cocaine reinstatement) are observed at lower doses (0.5–1.5 mg/kg). Use four-parameter hyperbolic regression models to estimate ED50 values and establish dose-response curves .

Q. What methodologies resolve contradictions in dose-response data, such as locomotor suppression vs. therapeutic efficacy?

Employ factorial designs comparing this compound with locomotor-neutral controls (e.g., SB 242084) and use repeated-measures ANOVA to analyze time-dependent effects. For example, partition locomotor activity into 15-minute intervals to differentiate acute vs. sustained suppression .

Q. How should longitudinal experiments be designed to investigate chronic this compound administration?

Chronic studies require staggered dosing protocols (e.g., 14-day administration with progressive dose escalation) paired with electrophysiological recordings of 5-HT2C receptor plasticity. Include washout periods to assess rebound effects and use mixed-effects models to account for inter-individual variability .

Q. What statistical approaches are recommended for analyzing time-dependent behavioral effects of this compound?

Use repeated-measures ANOVA with Bonferroni post hoc tests for longitudinal data. For non-linear trends (e.g., dose-response curves), apply four-parameter logistic regression. Report outcomes as mean ± SEM with explicit α=0.05 thresholds .

Q. How can researchers distinguish pharmacological effects from motor impairment in operant tasks?

Implement dual-lever paradigms where one lever is inactive. Compare active vs. inactive lever presses post-administration. Significant differences in active lever responses indicate reward modulation, while uniform suppression across levers suggests motor effects .

Methodological Guidance

  • Data Analysis : Use SAS or R for mixed-effects modeling to handle nested data (e.g., multiple trials per subject). For ROC curve analyses, validate cutoff values (e.g., sensitivity/specificity for therapeutic thresholds) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. Include ethical oversight for animal welfare and randomization to reduce bias .
  • Literature Integration : Systematically review conflicting findings using PRISMA guidelines. For example, reconcile discrepancies in this compound’s efficacy across cocaine vs. sucrose models by meta-analyzing effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.